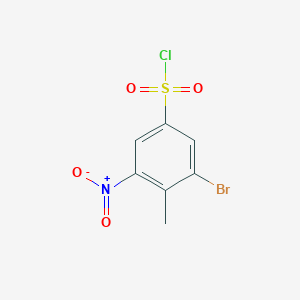

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Description

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is a substituted benzene sulfonyl chloride characterized by a bromo (-Br), methyl (-CH₃), and nitro (-NO₂) group at positions 3, 4, and 5, respectively, with a sulfonyl chloride (-SO₂Cl) functional group at position 1. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceuticals and agrochemicals. The electron-withdrawing nitro and bromo substituents enhance the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines.

The compound is commercially available in milligram to gram quantities, with pricing tiers reflecting economies of scale. For example, 50 mg costs €478, while 500 mg costs €1,310 .

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOFBPIFCHKTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:

Bromination: The addition of a bromine atom to the benzene ring.

Chlorination: The conversion of the sulfonyl group to a sulfonyl chloride group.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Nucleophilic Substitution: Reagents such as amines or alcohols.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Major Products Formed

Substitution Reactions: Products with different substituents on the benzene ring.

Reduction Reactions: Products with amine groups replacing nitro groups.

Scientific Research Applications

Organic Chemistry

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis:

- Electrophilic Aromatic Substitution (EAS): It can act as an electrophile in EAS reactions, facilitating the introduction of sulfonyl groups into various substrates.

| Application | Description |

|---|---|

| Synthesis of Sulfonamides | Used in the formation of sulfonamide derivatives, which are important in pharmaceuticals. |

| Coupling Reactions | Acts as a coupling agent in reactions involving amines and phenols. |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing bioactive molecules:

- Antibiotic Development: Its derivatives are explored for use in antibiotics due to their ability to inhibit bacterial growth through sulfonamide formation.

| Study Focus | Findings |

|---|---|

| Efficacy in Bacterial Infections | Derivatives have shown promising results against resistant bacterial strains. |

| Structure-Activity Relationship | Modifications lead to enhanced potency and selectivity. |

Polymer Chemistry

In polymer chemistry, it is incorporated into polymer chains to modify properties:

- Functionalization: The sulfonyl chloride group can react with nucleophiles to introduce functional groups into polymers, enhancing their mechanical and thermal properties.

| Polymer Type | Modification Impact |

|---|---|

| Thermoplastics | Increased thermal stability and chemical resistance. |

| Elastomers | Improved flexibility and durability. |

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Derivatization Agent: It can react with analytes to form derivatives that enhance detection sensitivity and selectivity in chromatographic methods.

| Technique | Application |

|---|---|

| HPLC | Improved separation and quantification of complex mixtures. |

| Mass Spectrometry | Enhanced ionization efficiency for better detection limits. |

Biochemical Research

In biochemical research, it plays a role in studying enzyme mechanisms:

- Enzyme Inhibition Studies: It can be used to probe active sites of enzymes by forming sulfonamide bonds with amino acids, allowing researchers to investigate enzyme kinetics and mechanisms.

Case Studies

Case Study 1: Antibiotic Development

A study focused on synthesizing new sulfonamide antibiotics using this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds exhibited significant antibacterial activity, indicating potential for further drug development.

Case Study 2: Polymer Modification

Research on modifying polyvinyl chloride (PVC) with this compound showed improved fire resistance and mechanical strength. The incorporation of sulfonyl groups led to enhanced performance characteristics suitable for construction materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity due to the presence of multiple functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful in various substitution reactions. The nitro group can undergo reduction, leading to the formation of amine derivatives, which are important in many biological and chemical processes .

Comparison with Similar Compounds

Economic Comparison

While structurally distinct compounds are listed alongside 3-bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride in commercial catalogs (e.g., CymitQuimica), their pricing provides insight into market trends for specialized building blocks (Table 1).

Table 1: Pricing Comparison of Selected Compounds (CymitQuimica, 2025)

| Compound Name | Ref Code | 50 mg Price (€) | 500 mg Price (€) |

|---|---|---|---|

| This compound | 3D-XZB05440 | 478 | 1,310 |

| 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | 3D-XZB05347 | 497 | 1,357 |

| N-[(4-Fluorophenyl)methyl]cyclobutanamine | 3D-XZB05645 | Not listed | Not listed |

The sulfonyl chloride derivative is marginally cheaper than the oxadiazolone analog, suggesting differences in synthesis complexity or demand .

Structural and Functional Group Comparison

Key Structural Analogs of Sulfonyl Chlorides:

4-Nitrobenzene-1-sulfonyl chloride : Lacking bromo and methyl groups, this compound is less sterically hindered and more reactive in nucleophilic substitutions. The absence of bromo reduces molecular weight and cost.

3,5-Dinitrobenzene-1-sulfonyl chloride : The additional nitro group increases electrophilicity but may reduce solubility in organic solvents.

3-Bromo-5-nitrobenzene-1-sulfonyl chloride (without methyl) : The methyl group in the query compound may slightly hinder reactivity but improve crystallinity for structural analysis.

Reactivity Trends:

- Electron-Withdrawing Effects: Nitro and bromo groups activate the sulfonyl chloride toward nucleophilic attack, but steric effects from the methyl group may slow kinetics compared to non-methylated analogs.

- Thermal Stability : Methyl groups can enhance stability, making the compound less prone to decomposition during storage compared to purely nitro-substituted analogs.

Limitations and Notes

- Evidence Constraints: The provided sources lack direct chemical data (e.g., reactivity, spectral properties) for the compound. Economic and structural comparisons are inferred from substituent effects and commercial listings.

- Synthetic Relevance : The compound’s niche lies in its multifunctional design, balancing reactivity and stability for targeted synthesis.

Biological Activity

3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is a synthetic organic compound characterized by its complex structure, which includes bromine, methyl, nitro, and sulfonyl chloride functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The compound's structure can be represented as follows:

- Chemical Formula : CHBrClNOS

- CAS Number : 1247054-40-5

| Property | Value |

|---|---|

| Molecular Weight | 169.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Reactivity | Electrophilic and nucleophilic |

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups facilitates further substitution reactions on the benzene ring.

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to form amines, which are often biologically active.

These mechanisms make the compound a valuable intermediate in synthesizing bioactive molecules.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds derived from this sulfonyl chloride may inhibit specific cancer cell lines. For example, modifications of the compound have shown promise in targeting PRMT5 interactions in MTAP-deleted cancer cells, which could lead to reduced cell growth and increased apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes or receptors. Its reactivity allows it to form complexes with biological targets, potentially modulating their activity. This property is under investigation for developing new therapeutic agents .

- Ligand Activity : Research indicates that derivatives of this compound could serve as ligands for specific receptors or enzymes, enhancing their utility in biochemical assays and drug discovery efforts.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth of specific cancer cell lines |

| Enzyme Inhibition | Modulates activity of target enzymes/receptors |

| Ligand Binding | Potential use as a ligand in biochemical assays |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Inhibitory Effects on Cancer Cells : A study investigated the effects of sulfonyl chlorides on PRMT5 interactions, highlighting their potential as anticancer agents. The findings indicated that specific modifications could enhance selectivity and potency against cancer cells lacking the MTAP gene .

- Synthetic Pathways and Applications : Research has focused on utilizing this compound as a building block for synthesizing more complex molecules with potential therapeutic applications. The versatility in its reactivity allows chemists to explore various synthetic routes leading to bioactive compounds .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's electrophilic nature plays a critical role in its biological interactions, making it a candidate for further studies aimed at understanding its full therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.